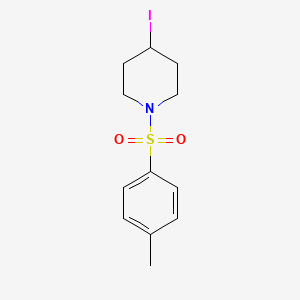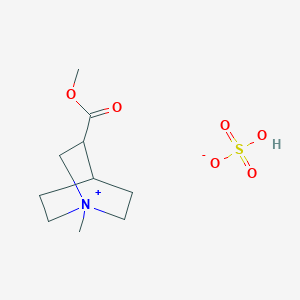
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione is a complex organic compound that features a triazole ring, a benzoyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction,” which forms the triazole ring. This reaction often uses copper(I) catalysts to facilitate the cycloaddition of azides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the triazole ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of new materials with unique electronic properties due to the presence of the triazole ring.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like aromatase, which is crucial for estrogen synthesis in breast cancer cells . The triazole ring allows the compound to form hydrogen bonds with the enzyme, disrupting its function.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-4-benzoyl-1H-1,2,3-triazoles: These compounds also feature a triazole ring and have been studied for their anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds are similar in structure and have shown potent inhibitory activities against cancer cell lines.
Uniqueness
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups, along with the triazole ring, makes it a versatile compound for various applications.
Propiedades
Número CAS |
89201-65-0 |
|---|---|
Fórmula molecular |
C20H17N3O3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3-benzoyl-1-phenyl-2-(1,2,4-triazol-1-yl)pentane-1,4-dione |
InChI |
InChI=1S/C20H17N3O3/c1-14(24)17(19(25)15-8-4-2-5-9-15)18(23-13-21-12-22-23)20(26)16-10-6-3-7-11-16/h2-13,17-18H,1H3 |
Clave InChI |
GIFGETCKRVPVGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(C(=O)C1=CC=CC=C1)N2C=NC=N2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)


![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)






